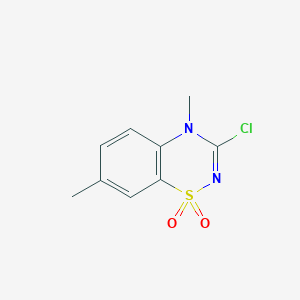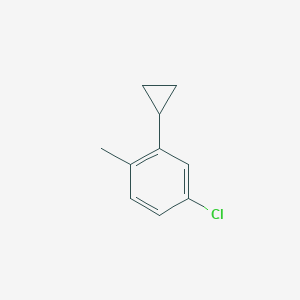
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The general synthetic route includes the chlorination of 4,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
4,7-Dimethyl-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromo-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.
3-Iodo-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9ClN2O2S |
|---|---|
Peso molecular |
244.70 g/mol |
Nombre IUPAC |
3-chloro-4,7-dimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O2S/c1-6-3-4-7-8(5-6)15(13,14)11-9(10)12(7)2/h3-5H,1-2H3 |
Clave InChI |
ORBYXBWEQCLADG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=NS2(=O)=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)






![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

